![molecular formula C19H30O4 B14219493 {2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid CAS No. 827614-98-2](/img/structure/B14219493.png)
{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group attached to an ethoxy acetic acid moiety, with a trimethylhexan-2-yl substituent on the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid typically involves a multi-step process One common method starts with the preparation of the phenoxy intermediate, which is then reacted with ethylene oxide to form the ethoxy derivativeThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamamide: Known for its anticancer activity, this compound shares structural similarities with {2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid.
Interhalogens: These compounds contain different halogen atoms and exhibit unique reactivity, similar to the diverse reactions of this compound.
Uniqueness
What sets this compound apart is its specific combination of functional groups and substituents, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
827614-98-2 |
|---|---|
Molecular Formula |
C19H30O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[2-[4-(3,4,5-trimethylhexan-2-yl)phenoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C19H30O4/c1-13(2)14(3)15(4)16(5)17-6-8-18(9-7-17)23-11-10-22-12-19(20)21/h6-9,13-16H,10-12H2,1-5H3,(H,20,21) |
InChI Key |
BTMMFDIGKMHDNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)C(C)C1=CC=C(C=C1)OCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


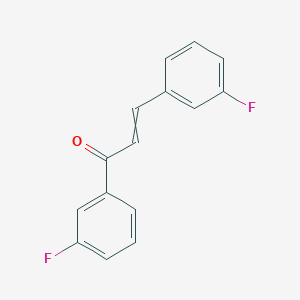
![2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B14219423.png)
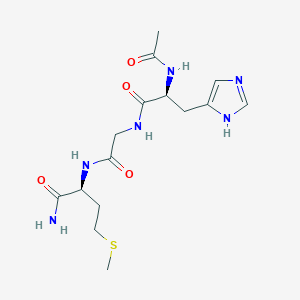
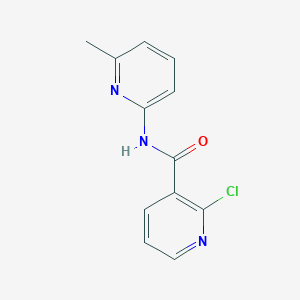
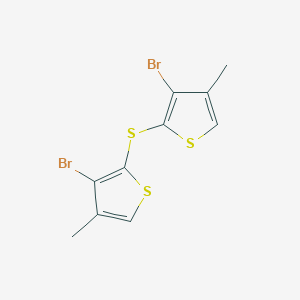
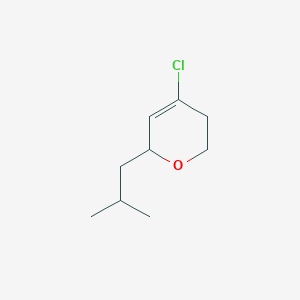
![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)
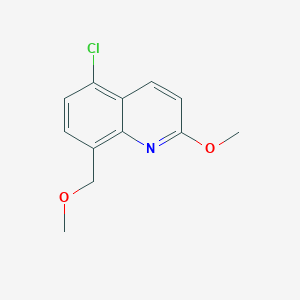





![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)
